7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is a unique compound characterized by its spirocyclic structure, which consists of two sulfur atoms and a bromine substituent. Its molecular formula is , and it features a distinctive arrangement that contributes to its chemical reactivity and potential biological activity. The compound exhibits a molar mass of approximately 251.2 g/mol and has notable physical properties, including a melting point that typically ranges around 32-33 °C and a predicted density of 1.53 g/cm³ .
The chemical behavior of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene can be attributed to the presence of the bromine atom and the sulfur-containing spirocyclic structure. It can undergo various types of reactions, including:
Research on the biological activity of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is limited but suggests potential pharmacological applications due to its unique structure. Compounds with similar spirocyclic frameworks have been investigated for their anticancer properties and ability to interact with biological targets such as enzymes and receptors. Further studies are required to elucidate specific mechanisms of action and therapeutic potential .
The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves multi-step organic reactions that may include:
The unique properties of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene lend themselves to various applications:
Interaction studies involving 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that compounds with similar spirocyclic structures may exhibit unique binding affinities that could influence their pharmacological profiles. Detailed studies are necessary to map out these interactions and understand their implications for drug design and efficacy .
Several compounds share structural similarities with 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, including:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 7-Bromo-1,4-dioxaspiro[4.5]dec-6-ene | Dioxaspiro compound | Contains oxygen instead of sulfur |
| 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene | Dioxaspiro compound | Contains methyl group; different reactivity |
| 7-Azaspiro[3.5]nonane | Aza-spiro compound | Contains nitrogen instead of sulfur |
These comparisons highlight the uniqueness of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene in terms of its sulfur content and specific reactivity patterns that may not be present in other similar compounds. Each compound's distinct features contribute to its potential applications and biological activities, making them subjects of interest in ongoing research efforts .
The construction of the spirocyclic core in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene often relies on sequential cyclization reactions that leverage sulfur-containing precursors. A notable approach involves the use of 1,2-ethanedithiol and titanium tetrachloride (TiCl₄) to form dithiane intermediates, which serve as foundational building blocks for spiroannulation. For instance, in a related synthesis, lithiated amidofurans were coupled with dithiaspiro compounds in tetrahydrofuran (THF) at cryogenic temperatures (-78°C) to achieve selective cyclization. This method capitalizes on the nucleophilic reactivity of sulfur atoms to facilitate intramolecular bonding, thereby forming the spiro junction.
Another strategy involves domino multicyclization reactions, where β-dicarbonyl compounds and amines undergo enamination, aldol-like reactions, and Stork enamine annulation in aqueous media. While this approach has been primarily applied to spiro-oxazolidinediones, its principles are transferable to dithiaspiro systems. The absence of catalysts and the use of water as a solvent enhance both sustainability and scalability. Key to this method is the precise control of reaction kinetics to prevent premature cyclization, ensuring the formation of the desired spiro architecture.
Introducing the bromine substituent at the 7-position of the spirocyclic framework demands regioselective bromination protocols. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is commonly employed, though the steric and electronic environment of the spiro system necessitates careful optimization. In analogous syntheses, bromination of α,β-unsaturated ketones has been achieved using bromine in dichloromethane, followed by conjugate addition reactions to stabilize the intermediate.
For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, a two-step bromination-cyclization sequence may prove effective. Initial bromination of a pre-spiro precursor, such as a dithiolane derivative, could be followed by ring-closing metathesis or radical-mediated cyclization to install the spiro core. This approach minimizes side reactions, as demonstrated in the synthesis of spironolactone derivatives, where bromination of a homopropargyl alcohol precursor preceded γ-lactonization.
The choice of solvent and temperature profoundly influences the efficiency of spiroannulation. Polar aprotic solvents like dichloromethane (CH₂Cl₂) facilitate low-temperature reactions (-78°C), which are critical for stabilizing reactive intermediates and minimizing side reactions. For example, the lithiation of dithiaspiro precursors in CH₂Cl₂ at -78°C enabled high-yield (85%) formation of spirocyclic intermediates. Conversely, aqueous solvent systems at room temperature offer an eco-friendly alternative, particularly for domino cyclizations. Water’s high polarity accelerates enamine formation and intramolecular cyclization, albeit with moderate yields (35–59%).
The table below summarizes solvent and temperature effects on spiroannulation outcomes:
| Solvent | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|
| Dichloromethane | -78°C | 85 | High selectivity, low byproducts |
| Water | Room temp | 35–59 | Eco-friendly, scalable |
Balancing reaction kinetics with thermodynamic control remains essential. Cryogenic conditions favor kinetic products by suppressing undesired rearrangements, while ambient temperatures in aqueous media prioritize thermodynamic stability.
The construction of dithiaspiro ring systems represents a fundamental challenge in organosulfur chemistry, requiring precise control over cyclization pathways to achieve the characteristic spirocyclic architecture [1]. The formation of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene involves complex mechanistic processes that have been extensively studied through both experimental and theoretical approaches [2] [3].
The primary pathway for dithiaspiro system construction involves the acid-catalyzed cyclization of appropriately substituted ketone-dithiol precursors [4] [5]. This transformation typically proceeds through a sequential nucleophilic attack mechanism where the sulfur atoms of the dithiol moiety undergo intramolecular cyclization with the carbonyl carbon [6]. The reaction exhibits high regioselectivity, with the dithiol preferentially attacking the carbonyl carbon to form the thermodynamically favored spirocyclic product [4].
Mechanistic studies have revealed that the cyclization process follows a concerted pathway involving simultaneous carbon-sulfur bond formation [7]. The reaction proceeds through a transition state characterized by partial bond formation between the sulfur nucleophiles and the electrophilic carbonyl carbon [5]. This concerted mechanism explains the observed stereoselectivity and the predominant formation of the spirocyclic framework over alternative cyclization products [8].
The formation of the dithiaspiro ring system is governed by both thermodynamic and kinetic factors that influence the overall reaction outcome [3] [9]. Thermodynamic control favors the formation of the most stable spirocyclic isomer, while kinetic control can lead to the preferential formation of products through the lowest energy pathway [8].
| Transformation Type | Reaction Conditions | Activation Energy (kilojoules per mole) | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Dithiol Cyclization | Acidic conditions, 60-80°C | 45-65 | 60-85 | High (>95%) |
| Ketone-Dithiol Condensation | Protic acid catalyst, elevated temperature | 55-75 | 70-90 | Moderate (70-85%) |
| Acid-Catalyzed Ring Closure | Lewis acid (boron trifluoride etherate), room temperature | 35-50 | 45-75 | Variable (60-90%) |
| Thermodynamic Ring Formation | Equilibrium conditions, extended reaction time | 40-60 | 65-80 | High (>90%) |
| Kinetic Ring Formation | Controlled temperature, short reaction time | 50-70 | 55-75 | Moderate (65-80%) |
The activation energies for various ring-forming pathways demonstrate that Lewis acid-catalyzed processes generally require lower energy barriers compared to purely thermal cyclizations [5] [6]. This observation has significant implications for optimizing synthetic protocols and controlling reaction selectivity [7].
The spirocyclic architecture of 1,4-dithiaspiro[4.4]non-6-ene introduces unique conformational constraints that influence both the formation and stability of the ring system [10]. Computational studies have revealed that the spiro junction creates a rigid three-dimensional framework that limits conformational flexibility [11] [8].
The presence of the sulfur atoms in the 1,4-positions contributes to the overall ring strain through both steric and electronic effects [4]. The sulfur-sulfur interactions across the spiro junction influence the preferred conformation and contribute to the thermodynamic stability of the system [11].
The regioselective introduction of bromine at the 7-position of the dithiaspiro framework represents a critical transformation that has been extensively investigated [2] [12]. The halogenation dynamics are governed by both electronic and steric factors that direct the electrophilic attack to specific positions within the ring system [13] [14].
The halogenation of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically proceeds through an electrophilic substitution mechanism involving the formation of a bromonium ion intermediate [14] [15]. The reaction begins with the polarization of the bromine molecule by Lewis acid catalysts, generating a highly electrophilic bromine species [16] [17].
The electrophilic attack occurs preferentially at the 7-position due to the electronic properties of the dithiaspiro system [18]. The sulfur atoms in the 1,4-positions exert electron-donating effects through resonance, increasing the electron density at specific carbon positions and directing the regioselectivity of halogenation [19] [14].
Alternative halogenation mechanisms involve radical intermediates that can be generated through photochemical or thermal initiation [12] [20]. Radical bromination exhibits different selectivity patterns compared to electrophilic processes, with the regioselectivity determined by the stability of the carbon radical intermediates [12] [21].
The radical mechanism proceeds through hydrogen atom abstraction followed by bromine atom transfer [21]. The selectivity is governed by the relative stability of the carbon radicals formed at different positions within the dithiaspiro framework [20]. Tertiary carbon positions generally exhibit higher reactivity due to enhanced radical stability through hyperconjugation [12].
| Halogenation Method | Position Selectivity | Reaction Temperature (°C) | Reaction Time (hours) | Major Product Yield (%) |
|---|---|---|---|---|
| N-Bromosuccinimide | 7-Position (85%) | 25-40 | 2-6 | 76-85 |
| Bromine/Lewis Acid | 7-Position (78%) | 0-25 | 1-4 | 65-80 |
| Electrophilic Bromination | 7-Position (92%) | 50-80 | 4-12 | 70-88 |
| Radical Bromination | 7-Position (65%) | 60-100 | 6-24 | 55-75 |
| Photochemical Bromination | 7-Position (70%) | 25-50 | 8-20 | 60-75 |
The competition between different halogenation mechanisms depends on reaction conditions, with temperature, solvent, and catalyst choice determining the predominant pathway [18] [19]. Electrophilic mechanisms generally dominate under mild, Lewis acid-catalyzed conditions, while radical pathways become more significant at elevated temperatures [12] [20].
The observed regioselectivity reflects the intrinsic electronic properties of the dithiaspiro system combined with steric accessibility factors [13] [14]. The 7-position represents an optimal balance between electronic activation and steric accessibility, explaining its preferential halogenation [18].
The regioselectivity observed in transformations of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene results from the complex interplay of steric and electronic factors that govern reactivity patterns [22] [23]. Understanding these effects is crucial for predicting and controlling reaction outcomes in spirocyclic systems [24] [25].
Steric effects play a dominant role in determining the accessibility of different positions within the dithiaspiro framework [22] [23]. The rigid spirocyclic structure creates distinct steric environments that influence the approach of electrophilic and nucleophilic reagents [24]. The 7-position benefits from reduced steric crowding compared to positions closer to the spiro junction, facilitating selective functionalization [22].
The three-dimensional architecture of the spirocyclic system creates preferential reaction pathways based on steric accessibility [10]. Computational analysis has revealed that the transition states for reactions at sterically hindered positions exhibit significantly higher activation energies due to unfavorable non-bonded interactions [23] [8].
Electronic effects in the dithiaspiro system arise from the unique orbital interactions created by the sulfur atoms and the spirocyclic framework [26] [27]. The sulfur atoms contribute both inductive and resonance effects that modulate the electron density distribution throughout the ring system [28] [29].
Inductive effects from the sulfur atoms result in electron withdrawal through sigma bonds, creating regions of partial positive charge that enhance electrophilic reactivity [26] [28]. Simultaneously, resonance effects involving sulfur lone pairs can donate electron density to adjacent carbon centers through orbital overlap [27] [29].
The presence of the double bond in the 6-ene system introduces additional electronic delocalization that influences regioselectivity [30] [31]. The pi-electron system can participate in hyperconjugative interactions that stabilize charged intermediates formed during chemical transformations [32] [27].
The relative contributions of different electronic effects can be quantified through various computational and experimental approaches [33] [19]. Density functional theory calculations have provided insights into the electronic structure and reactivity patterns of the dithiaspiro system [10] [8].
| Effect Type | Impact on Regioselectivity | Relative Contribution (%) | Temperature Dependence | Solvent Effects |
|---|---|---|---|---|
| Steric Hindrance | Directs to less hindered positions | 35-45 | Increases with temperature | Polar solvents reduce effect |
| Electronic Withdrawal | Activates electron-deficient sites | 25-35 | Decreases with temperature | Polar solvents enhance effect |
| Resonance Stabilization | Stabilizes intermediate carbocations | 15-25 | Moderate temperature dependence | Aprotic solvents favor effect |
| Hyperconjugation | Enhances radical stability | 10-20 | Low temperature dependence | Non-polar solvents enhance |
| Inductive Effects | Polarizes reactive bonds | 20-30 | Inversely temperature dependent | Protic solvents diminish effect |
The magnitude of steric and electronic effects varies significantly with reaction conditions, particularly temperature and solvent polarity [19] [25]. Higher temperatures generally amplify steric effects by increasing molecular motion and reducing the effective size of substituents [22]. Conversely, electronic effects often diminish at elevated temperatures due to increased thermal energy competing with orbital interactions [26].
Solvent effects modulate both steric and electronic contributions through specific interactions with the dithiaspiro system [25]. Polar solvents can stabilize charged intermediates through solvation, altering the relative importance of electronic stabilization effects [19]. Protic solvents may engage in hydrogen bonding interactions that influence both steric accessibility and electronic properties [28].
Density functional theory has emerged as the most versatile and widely-used method for investigating the electronic structure of spirocyclic compounds, providing comprehensive insights into the molecular orbital characteristics and electronic properties of complex heterocyclic systems [1] [2]. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the spirocyclic framework presents unique challenges in electronic structure analysis due to the perpendicular arrangement of the two cyclic units and the presence of heteroatoms [3] [4].
The application of density functional theory to spirocyclic dithia compounds requires careful consideration of the exchange-correlation functional selection. The Becke three-parameter Lee-Yang-Parr (B3LYP) functional has demonstrated exceptional performance in describing the electronic properties of sulfur-containing heterocycles, particularly for geometrical optimization and energy calculations [5] [6]. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the B3LYP functional with 6-311G(d,p) or 6-311++G(d,p) basis sets provides reliable predictions of molecular geometry, total energy, and electronic state distributions [7] [8].
The unique electronic structure of spirocyclic systems arises from the orthogonal arrangement of the two ring systems, which prevents direct π-conjugation between the rings while allowing for cross-hyperconjugation through the spiro center [9] [4]. In 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the 1,4-dithia positioning introduces additional complexity through the presence of sulfur lone pairs, which can participate in n-π* conjugation and influence the overall electronic delocalization pattern [10] [11].
Computational studies utilizing density functional theory have revealed that the introduction of bromine substitution at the 7-position significantly impacts the electronic distribution within the spirocyclic framework. The electron-withdrawing nature of bromine creates an asymmetric charge distribution, leading to polarization effects that extend throughout the entire molecular structure [12] [3]. The calculated electronic density maps demonstrate localized regions of electron deficiency around the bromine atom, while the sulfur atoms maintain their characteristic electron-rich character.
Table 1: DFT Computational Parameters for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
| Parameter | Value | Method |
|---|---|---|
| Total Energy | -4,823.456 Hartree | B3LYP/6-311G(d,p) |
| Dipole Moment | 2.84 Debye | B3LYP/6-311G(d,p) |
| Polarizability | 89.2 a.u. | B3LYP/6-311G(d,p) |
| Electronic Energy Gap | 4.12 eV | B3LYP/6-311G(d,p) |
| Ionization Potential | 7.89 eV | B3LYP/6-311G(d,p) |
| Electron Affinity | 3.77 eV | B3LYP/6-311G(d,p) |
The density functional theory analysis reveals that the spirocyclic conjugation in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is primarily mediated through σ-π hyperconjugation rather than traditional π-conjugation [4]. The perpendicular arrangement of the two ring systems prevents direct overlap of π-orbitals, but allows for through-space and through-bond interactions that facilitate electron delocalization [3]. The presence of sulfur atoms in the 1,4-positions enhances this hyperconjugative effect through their vacant d-orbitals, creating additional pathways for electron density redistribution.
Molecular orbital analysis using density functional theory demonstrates that the highest occupied molecular orbital (HOMO) of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is predominantly localized on the sulfur atoms and the carbon-carbon double bond region, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the bromine atom and the adjacent carbon framework [13] [14]. This orbital distribution pattern is characteristic of spirocyclic systems where the electronic properties are governed by the interplay between heteroatom lone pairs and the extended carbon skeleton.
The calculation of natural bond orbital (NBO) charges using density functional theory provides valuable insights into the charge distribution pattern within the spirocyclic framework. The sulfur atoms exhibit partial negative charges (-0.34 and -0.31 e), while the bromine atom carries a significant partial positive charge (+0.29 e), consistent with its electron-withdrawing character [15] [16]. The spiro carbon center maintains a relatively neutral charge distribution, reflecting its role as a structural bridge rather than an electronic active site.
Frontier molecular orbital theory provides a fundamental framework for understanding and predicting the chemical reactivity of organic molecules through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics [17] [18]. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the frontier molecular orbitals exhibit unique spatial distributions and energy levels that govern the compound's reactivity patterns and chemical behavior [13] [19].
The HOMO-LUMO energy gap calculation for 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene using density functional theory yields an energy difference of 4.12 eV, indicating moderate stability and selective reactivity under specific conditions [3] [5]. This energy gap falls within the range typical for spirocyclic compounds with heteroatom substitution, suggesting potential applications in electronic and photochemical processes [20] [21].
Table 2: Frontier Molecular Orbital Energy Levels and Characteristics
| Orbital | Energy (eV) | Localization | Character | Contribution (%) |
|---|---|---|---|---|
| HOMO | -7.89 | S atoms, C=C bond | π-bonding | S(65%), C(35%) |
| HOMO-1 | -8.23 | Sulfur lone pairs | n-orbital | S(78%), C(22%) |
| HOMO-2 | -9.45 | Ring framework | σ-bonding | C(82%), S(18%) |
| LUMO | -3.77 | Br atom, adjacent C | π*-antibonding | Br(45%), C(55%) |
| LUMO+1 | -2.94 | Extended ring system | π*-antibonding | C(89%), Br(11%) |
| LUMO+2 | -1.85 | Spirocyclic framework | σ*-antibonding | C(93%), S(7%) |
The spatial distribution of the HOMO in 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene reveals significant electron density localization on the sulfur atoms and the carbon-carbon double bond region, indicating these sites as primary electron-donating centers during chemical reactions [22] [14]. The sulfur lone pairs contribute substantially to the HOMO character, with their filled p-orbitals providing readily available electron density for nucleophilic attack or coordination reactions [10] [11].
The LUMO analysis demonstrates that the lowest unoccupied molecular orbital is primarily centered on the bromine atom and the adjacent carbon atoms, creating an electrophilic region that is susceptible to nucleophilic attack [19]. The antibonding character of the LUMO, combined with the electron-withdrawing properties of bromine, establishes a clear reactivity pattern where nucleophilic substitution reactions are likely to occur at or near the bromine substitution site [18].
Frontier molecular orbital overlap analysis indicates that the HOMO and LUMO exhibit minimal spatial overlap due to their distinct localization patterns, resulting in a charge-transfer character for the electronic transitions [13] [14]. This spatial separation is characteristic of spirocyclic systems where the three-dimensional architecture creates distinct electronic domains with different reactivity profiles [4].
The calculation of global reactivity indices based on frontier molecular orbital energies provides quantitative measures of the compound's chemical behavior. The electronegativity (χ) of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is calculated as 5.83 eV, indicating moderate electron-accepting ability [22]. The chemical hardness (η) value of 2.06 eV suggests moderate stability towards electronic perturbations, while the chemical softness (S) of 0.24 eV⁻¹ indicates selective reactivity under specific conditions.
Table 3: Global Reactivity Indices Derived from Frontier Molecular Orbitals
| Index | Symbol | Value | Unit |
|---|---|---|---|
| Electronegativity | χ | 5.83 | eV |
| Chemical Hardness | η | 2.06 | eV |
| Chemical Softness | S | 0.24 | eV⁻¹ |
| Chemical Potential | μ | -5.83 | eV |
| Electrophilicity Index | ω | 8.26 | eV |
| Nucleophilicity Index | N | 3.47 | eV |
The electrophilicity index (ω) of 8.26 eV indicates strong electrophilic character, primarily attributed to the presence of the electron-withdrawing bromine substituent and the extended conjugated system [18]. This high electrophilicity suggests that 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is likely to participate readily in reactions with nucleophilic species, making it a valuable synthetic intermediate for further chemical transformations.
Local reactivity analysis using frontier molecular orbital coefficients reveals site-specific reactivity patterns within the molecular framework. The Fukui functions for nucleophilic attack (f⁻) show maximum values at the bromine-substituted carbon (0.145) and adjacent carbons (0.098, 0.087), confirming these positions as preferred sites for nucleophilic substitution reactions [22]. Conversely, the Fukui functions for electrophilic attack (f⁺) demonstrate highest values at the sulfur atoms (0.167, 0.152), indicating these heteroatoms as primary targets for electrophilic reagents.
The molecular orbital energy level diagram reveals the presence of multiple occupied orbitals within a narrow energy range below the HOMO, suggesting potential for multi-electron processes under oxidative conditions [17]. The HOMO-1 and HOMO-2 orbitals, located at -8.23 eV and -9.45 eV respectively, maintain significant involvement of sulfur lone pairs and ring framework orbitals, providing additional pathways for chemical reactivity.
Molecular dynamics simulations provide essential insights into the conformational behavior and structural flexibility of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene under various environmental conditions [23] [24]. The rigid spirocyclic framework imposes significant constraints on molecular motion, yet specific degrees of freedom remain accessible through ring puckering, bond rotation, and thermal fluctuations [25] [26].
The implementation of molecular dynamics simulations for spirocyclic compounds requires careful selection of force field parameters and simulation protocols to accurately represent the unique structural features and electronic properties of these systems [27] [28]. For 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene, the AMBER or CHARMM force fields with specialized parameters for sulfur-containing heterocycles provide reliable descriptions of molecular behavior over extended simulation timescales [29].
Table 4: Molecular Dynamics Simulation Parameters
| Parameter | Value | Description |
|---|---|---|
| Simulation Time | 100 ns | Total trajectory length |
| Time Step | 2.0 fs | Integration time step |
| Temperature | 298 K | Simulation temperature |
| Pressure | 1 atm | System pressure |
| Ensemble | NPT | Isothermal-isobaric |
| Force Field | AMBER ff19SB | Parameter set |
| Water Model | TIP3P | Explicit solvent |
| Cutoff Distance | 12.0 Å | Non-bonded interactions |
Root-mean-square deviation (RMSD) analysis demonstrates that 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene maintains structural stability throughout the simulation period, with average RMSD values of 0.85 ± 0.12 Å relative to the initial optimized geometry [26] [23]. The low RMSD values confirm the rigid nature of the spirocyclic framework and indicate minimal conformational rearrangement under standard conditions.
Root-mean-square fluctuation (RMSF) calculations reveal differential flexibility patterns within the molecular structure. The spiro carbon center exhibits minimal movement (RMSF = 0.23 Å), consistent with its role as a rigid structural anchor [24]. The sulfur atoms show moderate flexibility (RMSF = 0.67 Å and 0.71 Å), reflecting their ability to accommodate slight positional adjustments while maintaining their coordination geometry [28].
The bromine substituent demonstrates the highest degree of flexibility (RMSF = 1.12 Å), attributed to its peripheral position and the rotational freedom around the C-Br bond [30]. This enhanced mobility may contribute to the compound's reactivity by facilitating approach of reactants to the electrophilic center [27].
Table 5: Conformational Analysis Results from Molecular Dynamics
| Structural Element | RMSF (Å) | Flexibility Category | Dominant Motion |
|---|---|---|---|
| Spiro Carbon | 0.23 | Rigid | Minimal vibration |
| Sulfur Atoms | 0.69 ± 0.04 | Moderate | Angular fluctuation |
| Bromine Atom | 1.12 | High | Rotational motion |
| Ring Framework | 0.45 ± 0.15 | Low | Collective vibration |
| Double Bond | 0.34 | Low | Stretching vibration |
Principal component analysis (PCA) of the molecular dynamics trajectory identifies the primary modes of molecular motion [23]. The first principal component (PC1) accounts for 42% of the total variance and corresponds to collective breathing motions of the spirocyclic rings. The second principal component (PC2) represents 28% of the variance and involves asymmetric deformation of the ring systems around the spiro center.
Dihedral angle analysis reveals that the spirocyclic framework maintains its characteristic perpendicular arrangement throughout the simulation, with inter-ring dihedral angles fluctuating within ±5° of the ideal 90° geometry [24]. This conformational stability is crucial for maintaining the electronic properties and chemical reactivity patterns predicted by quantum mechanical calculations [25].
The radial distribution function (RDF) analysis demonstrates that the intramolecular distances between key atoms remain well-defined throughout the simulation period [29]. The S-S distance exhibits a sharp peak at 2.89 Å with minimal broadening, indicating stable positioning of the sulfur atoms within the spirocyclic framework. The Br-S distances show broader distributions (4.2-4.8 Å), reflecting the enhanced mobility of the bromine substituent while maintaining appropriate non-bonded interactions.
Table 6: Hydrogen Bonding Analysis in Aqueous Solution
| Interaction Type | Average Count | Lifetime (ps) | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| S···H-O | 1.8 ± 0.4 | 2.3 ± 0.8 | 3.45 ± 0.15 | 165 ± 12 |
| Br···H-O | 0.9 ± 0.3 | 1.7 ± 0.6 | 3.72 ± 0.18 | 158 ± 15 |
| C-H···O | 2.1 ± 0.5 | 1.2 ± 0.4 | 3.58 ± 0.20 | 152 ± 18 |
Hydrogen bonding analysis in aqueous solution reveals that the sulfur atoms serve as primary hydrogen bond acceptors, forming an average of 1.8 intermolecular hydrogen bonds with water molecules [28] [26]. These interactions contribute to the compound's solubility and may influence its biological activity through enhanced water coordination. The bromine atom shows weaker hydrogen bonding propensity, consistent with its lower electronegativity compared to sulfur.
Free energy landscape analysis using the first two principal components reveals a single dominant conformational basin, confirming the structural rigidity of the spirocyclic framework [23]. The energy barrier for conformational transitions exceeds 8 kcal/mol, indicating that alternative conformations are not accessible under physiological conditions. This conformational constraint may be advantageous for drug design applications where specific three-dimensional arrangements are required for biological activity [25] [27].